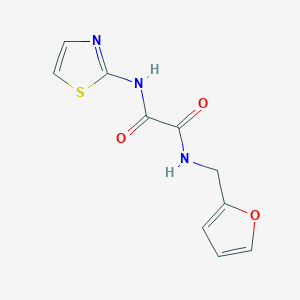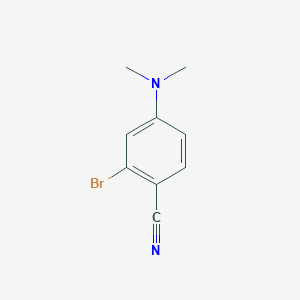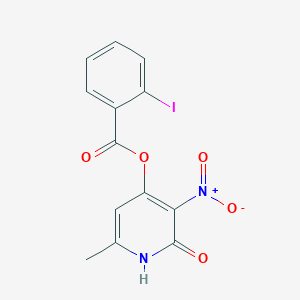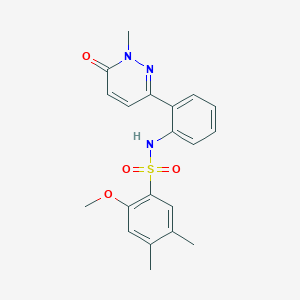
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline
Übersicht
Beschreibung
“2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” is a compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” includes a methoxy group (OCH3) and a carbonyl group (C=O) attached to an aniline (C6H5NH2) core. Additionally, a methylpiperazine group is attached to the carbonyl group .Physical And Chemical Properties Analysis
“2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Optimization in Kinase Inhibition
The chemical structure of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline plays a crucial role in medicinal chemistry, particularly in the development of kinase inhibitors. For instance, research led by Boschelli et al. (2001) on optimizing 4-phenylamino-3-quinolinecarbonitriles identified compounds that exhibit potent inhibition of Src kinase activity. This activity is pivotal in cancer research as Src kinase plays a significant role in cell proliferation and tumor growth. One compound, identified through modifications including the introduction of a 4-methylpiperazine group, demonstrated exceptional inhibitory activity and selectivity for Src over non-Src family kinases, highlighting the importance of structural modifications for enhanced potency and selectivity in kinase inhibition (Boschelli et al., 2001).
Electronic and Steric Effects in Polymerization
The molecular structure also influences the polymerization process and the properties of resulting polymers. Research by D'aprano, Leclerc, and Zotti (1993) on the effects of methyl and methoxy substitutions on polyanilines revealed that methyl-substituted anilines produce polymers with less planarity compared to methoxy derivatives, attributed to the steric effects of the methyl group. This study underscores the impact of substituents on the electronic properties and polymerization behavior of anilines, offering insights into the design of polymeric materials with desired electronic properties (D'aprano et al., 1993).
ABCB1 Inhibitors for Cancer Treatment
In the realm of cancer therapy, the structure of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline has been explored for designing ABCB1 inhibitors, which are crucial for overcoming drug resistance in cancer cells. A study by Colabufo et al. (2008) focused on the synthesis of new small ABCB1 inhibitors, demonstrating that modifications leading to the incorporation of a 4-methylpiperazine group significantly enhanced inhibitory activity against the ABCB1 transporter. This transporter is known for its role in multidrug resistance, and its inhibition is a strategy to improve the efficacy of chemotherapeutic agents (Colabufo et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3-amino-4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-12(18-2)11(14)9-10/h3-4,9H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHDWXAKBBOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)

![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)
![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)